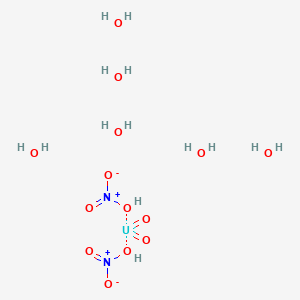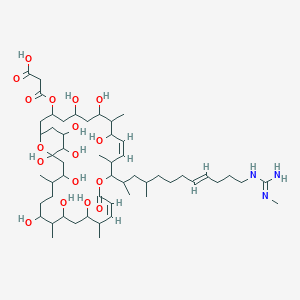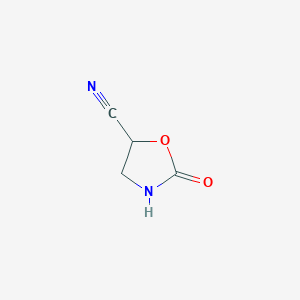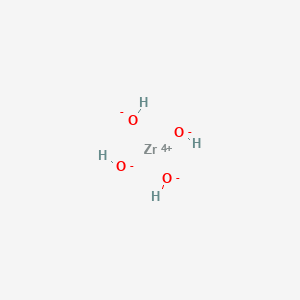
4-Chloro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is an organosulfur compound containing a sulfonamide group .
Synthesis Analysis
The synthesis of sulfonamides, including 4-Chloro-3-methylbenzenesulfonamide, often involves the reaction of a sulfonyl chloride with an amine . A study reported a facile methodology for the synthesis of 4-methylbenzenesulfonamides, which could potentially be applied to the synthesis of 4-Chloro-3-methylbenzenesulfonamide .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylbenzenesulfonamide consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Scientific Research Applications
Pharmacology
4-Chloro-3-methylbenzenesulfonamide: is a compound that has potential applications in pharmacology due to its structural similarity to sulfonamide drugs . These drugs are known for their antibacterial properties, and the compound could be used as a precursor or intermediate in the synthesis of more complex sulfonamide structures for drug development.
Agriculture
In agriculture, 4-Chloro-3-methylbenzenesulfonamide could be explored for its role as a chemical precursor in the synthesis of compounds that act as biostimulants . Biostimulants are used to enhance plant growth, nutrient use efficiency, and crop productivity, which are crucial for sustainable agricultural practices.
Material Science
The compound’s utility in material science can be attributed to its potential as a building block for creating novel polymers or coatings with specific properties, such as increased durability or chemical resistance . Its molecular structure allows for various substitutions that can tailor the material’s characteristics for specific applications.
Biochemistry
In biochemistry, 4-Chloro-3-methylbenzenesulfonamide may serve as an analytical reagent or a reactant in biochemical assays due to its reactive sulfonamide group . It could be used in the study of enzyme kinetics or in the development of biochemical pathways involving sulfonamide interactions.
Industrial Uses
Industrially, this compound could be utilized in the synthesis of dyes, pigments, or other chemicals where the chloro and sulfonamide functional groups are desired for their reactive properties . It may also find use in the production of specialty chemicals where precise molecular modifications are required.
Environmental Applications
Environmental applications might include the use of 4-Chloro-3-methylbenzenesulfonamide in water treatment processes as a precursor for compounds that react with pollutants . Its reactivity with various organic and inorganic substances could make it valuable in the development of new filtration or purification technologies.
Mechanism of Action
Target of Action
4-Chloro-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to primarily target bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts as a competitive inhibitor of the dihydropteroate synthase enzyme . It mimics the natural substrate, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-3-methylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthase enzyme, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, as folic acid is a precursor to purines and pyrimidines, the building blocks of DNA and RNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The impact of these properties on bioavailability would need to be assessed through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the formation of nucleic acids, thereby inhibiting DNA replication and RNA transcription in bacterial cells . This leads to a halt in bacterial growth and can result in bacterial cell death .
properties
IUPAC Name |
4-chloro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKYHVXYMZWIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280488 |
Source


|
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5462-25-9 |
Source


|
| Record name | NSC17133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)






